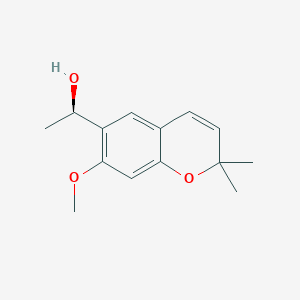
Encecalinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Encecalinol is a naturally occurring compound extracted from the aerial parts of the plant Ageratina grandifolia. It is known for its potent inhibitory effects on calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes . The molecular formula of this compound is C14H18O3, and it has a molecular weight of 234.29 g/mol .
Preparation Methods
Encecalinol is primarily isolated from the aerial parts of Ageratina grandifolia. The extraction process involves the use of organic solvents to separate the compound from the plant material The compound is typically obtained through natural extraction rather than synthetic production .
Chemical Reactions Analysis
Encecalinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Encecalinol has a wide range of scientific research applications, including:
Mechanism of Action
Encecalinol exerts its effects by inhibiting calmodulin, a calcium-binding messenger protein involved in various cellular processes. By binding to calmodulin, this compound prevents the activation of calmodulin-dependent enzymes and pathways, thereby modulating calcium signaling within cells . This inhibition affects various physiological processes, including muscle contraction, cell division, and signal transduction .
Comparison with Similar Compounds
Encecalinol is unique due to its potent inhibitory effects on calmodulin. Similar compounds include:
Encecalin: Another compound isolated from Ageratina grandifolia with similar calmodulin inhibitory properties.
Encecanescin: A related compound with antifungal and anti-inflammatory activities.
3,5-Diprenyl-4-hydroxyacetophenone: Known for its antifungal properties.
Compared to these compounds, this compound stands out for its specific and potent inhibition of calmodulin, making it a valuable tool in research focused on calcium signaling pathways .
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(1R)-1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanol |
InChI |
InChI=1S/C14H18O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-9,15H,1-4H3/t9-/m1/s1 |
InChI Key |
ZMQPULSGBXIVGC-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)O |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


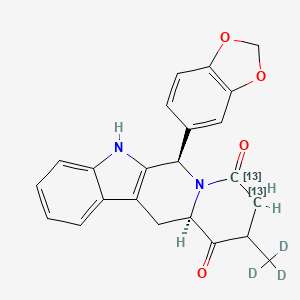
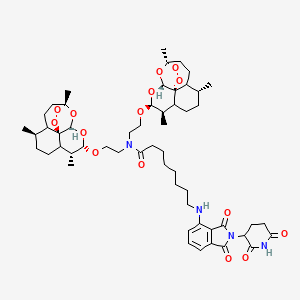
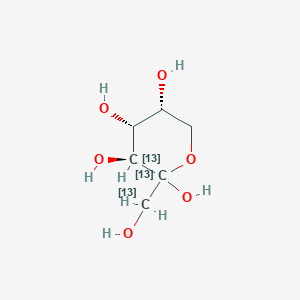
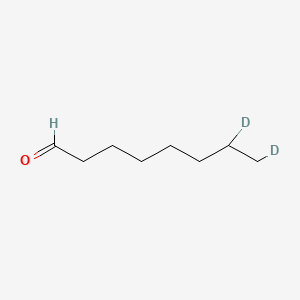
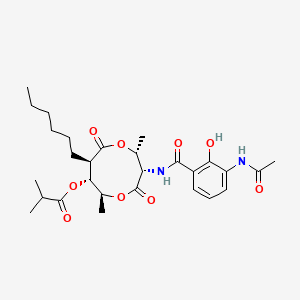
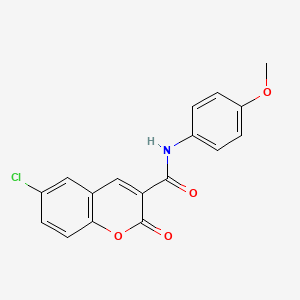
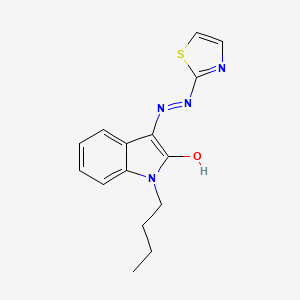
![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
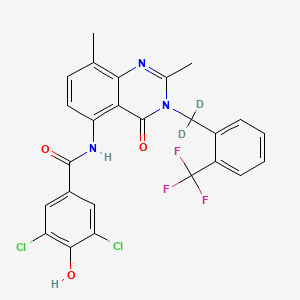
![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)
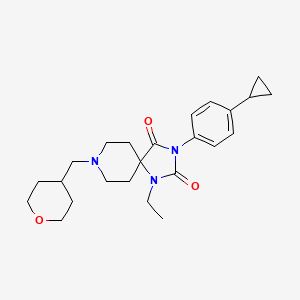
![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)

